Cas no 1087797-98-5 (2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate)

1087797-98-5 structure
Productnaam:2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate Chemische en fysische eigenschappen
Naam en identificatie
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- 2,2,2-Trifluoroethyl N-(3-Bromophenyl)carbamate
- 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate
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- MDL: MFCD01013360
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-88270-2.5g |
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate |
1087797-98-5 | 95.0% | 2.5g |
$810.0 | 2025-02-19 | |
Enamine | EN300-88270-0.1g |
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate |
1087797-98-5 | 95.0% | 0.1g |
$113.0 | 2025-02-19 | |
Enamine | EN300-88270-5.0g |
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate |
1087797-98-5 | 95.0% | 5.0g |
$1199.0 | 2025-02-19 | |
Enamine | EN300-88270-10g |
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate |
1087797-98-5 | 95% | 10g |
$1778.0 | 2023-09-01 | |
A2B Chem LLC | AV34047-500mg |
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate |
1087797-98-5 | 95% | 500mg |
$362.00 | 2024-04-20 | |
Aaron | AR019RHN-10g |
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate |
1087797-98-5 | 95% | 10g |
$2470.00 | 2023-12-16 | |
1PlusChem | 1P019R9B-500mg |
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate |
1087797-98-5 | 95% | 500mg |
$439.00 | 2025-03-03 | |
1PlusChem | 1P019R9B-2.5g |
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate |
1087797-98-5 | 95% | 2.5g |
$1063.00 | 2023-12-26 | |
1PlusChem | 1P019R9B-10g |
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate |
1087797-98-5 | 95% | 10g |
$2260.00 | 2023-12-26 | |
A2B Chem LLC | AV34047-50mg |
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate |
1087797-98-5 | 95% | 50mg |
$115.00 | 2024-04-20 |
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate Gerelateerde literatuur
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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